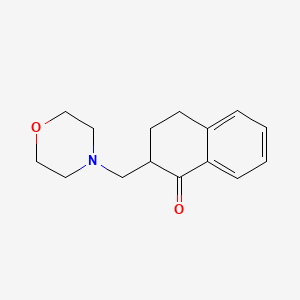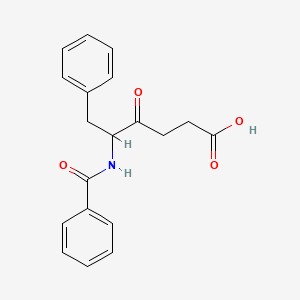![molecular formula C24H17BrCl2N2O2 B12001580 [2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)
[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophényl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(4-Bromophényl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend les étapes suivantes :
Formation du noyau Pyrazolo[1,5-c][1,3]benzoxazine : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former le cycle benzoxazine.
Introduction de substituants brome et chlore : Les réactions d'halogénation sont effectuées à l'aide de réactifs comme le brome et le chlore en présence de catalyseurs ou sous lumière UV pour introduire les atomes de brome et de chlore à des positions spécifiques sur les cycles aromatiques.
Attachement du groupe méthanone :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthanone, à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées sur le groupe carbonyle à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile. Par exemple, les atomes d'halogène peuvent être remplacés par d'autres groupes fonctionnels à l'aide de réactifs comme le méthylate de sodium ou l'ammoniac.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de composés aromatiques substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux matériaux.
Biologie
Dans la recherche biologique, les dérivés de ce composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes, antifongiques et anticancéreuses .
Médecine
En chimie médicinale, ce composé est étudié pour son potentiel en tant que candidat médicament. Sa capacité à interagir avec diverses cibles biologiques en fait un composé de tête prometteur pour le développement de nouvelles thérapies .
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux avancés, notamment des polymères et des revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action de 2-(4-Bromophényl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber des enzymes ou des récepteurs impliqués dans des voies biologiques essentielles, conduisant aux effets biologiques observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du dérivé du composé .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Bromophényl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone : Structure similaire mais avec un schéma d'halogénation différent .
- [4-(4-Bromophényl)-thiazol-2-amine dérivés : Structure de base différente mais activités biologiques similaires .
Unicité
L'unicité de 2-(4-Bromophényl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone réside dans sa combinaison spécifique de groupes fonctionnels et de schéma d'halogénation, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires .
Propriétés
Formule moléculaire |
C24H17BrCl2N2O2 |
|---|---|
Poids moléculaire |
516.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C24H17BrCl2N2O2/c1-13-2-4-15(5-3-13)22(30)24-29-21(18-10-17(26)11-19(27)23(18)31-24)12-20(28-29)14-6-8-16(25)9-7-14/h2-11,21,24H,12H2,1H3 |
Clé InChI |
OCQICQNWLGMSPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)

![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)



